Gal(b1-4)GalNAc(a)-O-Bn

Description

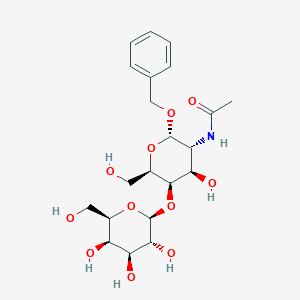

Gal(β1-4)GalNAc(α)-O-Bn is a synthetic disaccharide derivative consisting of galactose (Gal) β1-4-linked to N-acetylgalactosamine (GalNAc), which is α-linked to a benzyl (Bn) group via an oxygen atom. This compound serves as a critical substrate in glycobiology research, particularly for studying O-glycosylation enzymes such as β1,4-galactosyltransferases (β1,4-GalT) . Its structure mimics natural O-glycan core structures but lacks sialylation or fucosylation modifications, making it a versatile tool for probing glycosyltransferase specificity and glycan-protein interactions .

In biological systems, Gal(β1-4)GalNAc-containing glycans are implicated in cell-cell recognition, immune responses, and cancer progression. For example, elevated levels of related glycans, such as Galβ1-4GlcNAc (LacNAc), are associated with tumor metastasis and serve as biomarkers in cancers like hepatocellular carcinoma .

Properties

Molecular Formula |

C21H31NO11 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19+,20+,21+/m1/s1 |

InChI Key |

SYUTXOZIXYNPMH-AEFJUSFESA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal(b1-4)GalNAc(a)-O-Bn typically involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. One common method involves the use of UDP-galactose as the donor substrate and N-acetylglucosamine (GlcNAc) as the acceptor substrate, with the reaction catalyzed by beta-1,4-galactosyltransferase .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale enzymatic synthesis. This involves the use of recombinant glycosyltransferases expressed in microbial systems, such as Escherichia coli or yeast, to catalyze the glycosylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as pH, temperature, and substrate concentrations .

Chemical Reactions Analysis

Types of Reactions

Gal(b1-4)GalNAc(a)-O-Bn can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate can yield aldehyde or carboxylic acid derivatives, while reduction with sodium borohydride can produce alcohol derivatives .

Scientific Research Applications

Gal(b1-4)GalNAc(a)-O-Bn has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.

Biology: It serves as a probe to investigate the roles of glycosylation in cellular processes and protein interactions.

Medicine: It is utilized in the development of glycan-based therapeutics and diagnostics, particularly in the study of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Gal(b1-4)GalNAc(a)-O-Bn involves its interaction with specific glycosyltransferases and glycosidases. These enzymes recognize the glycosidic bonds and catalyze the addition or removal of sugar units. The compound can also bind to lectins, which are proteins that specifically recognize and bind to carbohydrate structures, thereby influencing cellular signaling pathways and immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences and biological roles of Gal(β1-4)GalNAc(α)-O-Bn and related glycans:

Enzymatic Specificity

- β1,4-Galactosyltransferase (β1,4-GalT) : Gal(β1-4)GalNAc(α)-O-Bn is a preferred acceptor for β1,4-GalT, which transfers galactose to terminal GlcNAc or GalNAc residues . In contrast, β1,3-galactosyltransferase (β1,3-GalT) selectively acts on core 1 O-glycans (Galβ1-3GalNAc) .

- Sialyltransferases : Sialylation of Galβ1-4GalNAc (to form 3-sialyl-Galβ1-4GalNAc) enhances its binding affinity to influenza hemagglutinin by 10-fold compared to the unsialylated form .

Key Research Findings

- Influenza Inhibition: Sialylated Galβ1-4GalNAc derivatives (e.g., 3-sialyl-Galβ1-4GalNAc) exhibit stronger inhibition of H1N1 (IC₅₀ = 1.77 mM) than monosialylated forms, underscoring the importance of sialic acid positioning .

- Enzyme Competition : β1,4-GalNAcT and β1,4-GalT compete for the same oligosaccharide acceptors, with protein context influencing preferential GalNAc vs. Gal addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.